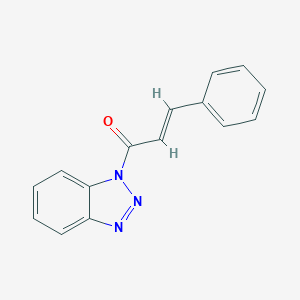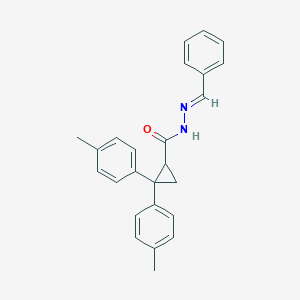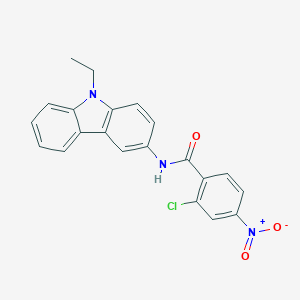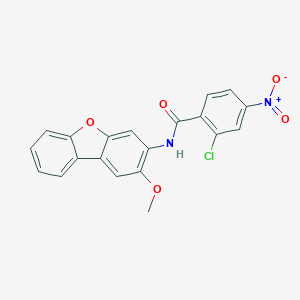![molecular formula C15H11ClN2S2 B391774 (E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE](/img/structure/B391774.png)
(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE typically involves the condensation of 3-chlorobenzaldehyde with 2-(methylsulfanyl)-1,3-benzothiazol-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE
- **this compound derivatives
- **Other benzothiazole derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a benzylidene and a benzothiazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H11ClN2S2 |
|---|---|
分子量 |
318.8g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)methanimine |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-18-13-6-5-12(8-14(13)20-15)17-9-10-3-2-4-11(16)7-10/h2-9H,1H3 |
InChIキー |
AUATUVRJLKKLCB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=CC=C3)Cl |
正規SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(hexyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B391693.png)
![3-[(5-Chloro-2-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B391695.png)

![2-{[(5-iodo-2-thienyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B391698.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391699.png)


![2-{[4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B391704.png)

![2,2-DIMETHYL-5-[5-(4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391708.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B391710.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B391713.png)
![N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE](/img/structure/B391714.png)
